Guanylpirenzepine
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Overview
Description
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is a compound known for its pharmacological properties. It is commonly used as a muscarinic receptor antagonist, particularly in the treatment of peptic ulcers. This compound works by reducing gastric acid secretion and muscle spasms, making it effective in managing gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the yield .
Chemical Reactions Analysis
Types of Reactions
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s pharmacological properties.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with potential therapeutic applications .
Scientific Research Applications
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of muscarinic receptor antagonists.
Biology: It is used in research to understand the role of muscarinic receptors in various physiological processes.
Medicine: It is investigated for its potential in treating gastrointestinal disorders, myopia control, and other conditions.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by selectively binding to muscarinic receptors, particularly the M1 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. By blocking acetylcholine, the compound reduces gastric acid secretion and muscle spasms, providing therapeutic benefits in conditions like peptic ulcers .
Comparison with Similar Compounds
Similar Compounds
Pirenzepine: Another muscarinic receptor antagonist with similar properties but different pharmacokinetics.
Telenzepine: A more potent muscarinic antagonist with a higher affinity for the M1 receptor.
AF-DX 116 (Otenzepad): A selective M2 antagonist with different therapeutic applications
Uniqueness
11-((4-(Aminoiminomethyl)-1-piperazinyl)acetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one dihydrochloride is unique due to its specific binding affinity for the M1 muscarinic receptor, making it particularly effective in reducing gastric acid secretion without affecting the central nervous system .
Properties
CAS No. |
122858-76-8 |
---|---|
Molecular Formula |
C19H23Cl2N7O2 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazine-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C19H21N7O2.2ClH/c20-19(21)25-10-8-24(9-11-25)12-16(27)26-15-6-2-1-4-13(15)18(28)23-14-5-3-7-22-17(14)26;;/h1-7H,8-12H2,(H3,20,21)(H,23,28);2*1H |
InChI Key |
MPSJGYIIWXQLOW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)C(=N)N.Cl.Cl |
Key on ui other cas no. |
122858-76-8 |
Synonyms |
5,11-dihydro-11-(2-(4-amidinopiperazine)aceyl)-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one guanylpirenzepine |
Origin of Product |
United States |
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